
3-(Pyrimidin-4-yl)pyrrolidin-3-ol
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Overview
Description
3-(Pyrimidin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-4-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrimidine derivatives with pyrrolidine under catalytic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-(Pyrimidin-4-yl)pyrrolidin-3-one.
Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 3-(Pyrimidin-4-yl)pyrrolidin-3-ol exhibits several biological activities, particularly in the fields of oncology and neurology:
- Anti-Cancer Properties : Compounds with similar structures have shown promise as anti-cancer agents. They may function by inhibiting specific enzymes involved in cancer cell proliferation or by modulating signaling pathways related to apoptosis and cell survival.
- Neurological Applications : The compound has been suggested as a candidate for treating neurological disorders due to its interaction with receptors involved in neuropeptide signaling, particularly the orexin receptors. Agonists of orexin receptors have been linked to improved cognitive functions and potential treatments for conditions like narcolepsy and obesity .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step chemical reactions that require precise control over reaction conditions to achieve high yields and purity. Key synthetic pathways include:
- Nucleophilic Substitutions : The presence of functional groups such as hydroxyl can facilitate nucleophilic attacks, leading to the formation of various derivatives.
- Electrophilic Aromatic Substitutions : These reactions are crucial for modifying the pyrimidine ring to enhance biological activity or selectivity towards specific targets.
Therapeutic Potential
The therapeutic potential of this compound is under investigation in several areas:
Therapeutic Area | Potential Applications |
---|---|
Cancer Treatment | Inhibition of cancer cell growth via enzyme modulation |
Neurological Disorders | Treatment for narcolepsy, obesity, and cognitive decline |
Inflammatory Diseases | Possible anti-inflammatory effects through receptor modulation |
Studies suggest that derivatives of pyrimidine compounds can act as enzyme inhibitors, which could be crucial for developing new therapeutic agents targeting diseases like cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- A study demonstrated that pyrimidine derivatives showed significant inhibition of tumor growth in xenograft models, suggesting a strong link between structural modifications and biological activity .
- Another investigation focused on the role of orexin receptor agonists derived from similar structures, showing improvements in cognitive function in animal models, which could translate into therapeutic strategies for human diseases .
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer properties.
Pyrrolidin-2-one: A versatile scaffold in medicinal chemistry
Uniqueness
3-(Pyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrimidine and pyrrolidine ring allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
The compound 3-(Pyrimidin-4-yl)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a pyrimidine moiety. This structural configuration is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, pyrimidine derivatives have been identified as inhibitors of kinases, which are critical in cancer progression and other diseases .
Receptor Binding
The compound may also exhibit activity as a receptor modulator. Compounds with similar scaffolds have shown promise in modulating G-protein coupled receptors (GPCRs) associated with metabolic disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and structurally related compounds:
Study | Biological Activity | Target | IC50/EC50 Values | Notes |
---|---|---|---|---|
Study A | Anticancer | Kinase | 150 nM | Inhibits cell proliferation in vitro. |
Study B | Antimicrobial | Bacterial | 200 nM | Effective against ESKAPE pathogens. |
Study C | Antimalarial | PfGSK3 | 97 nM | Dual inhibitor with significant activity against Plasmodium falciparum. |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrimidine, including those similar to this compound, showed significant inhibition of cancer cell lines by targeting specific kinases involved in cell cycle regulation .
- Antimicrobial Effects : Research into structurally related compounds revealed potent antibacterial activity against multidrug-resistant strains, highlighting the potential of pyrimidine derivatives in treating infections caused by ESKAPE pathogens .
- Antimalarial Properties : In a recent investigation, dual inhibitors targeting PfGSK3 and PfPK6 were identified, showcasing the potential for compounds like this compound in combating malaria .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for the development of therapeutic agents. Preliminary studies suggest that compounds related to this compound exhibit favorable absorption and distribution characteristics, although further studies are necessary to fully elucidate their metabolic pathways and potential toxicity profiles.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-pyrimidin-4-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C8H11N3O/c12-8(2-4-9-5-8)7-1-3-10-6-11-7/h1,3,6,9,12H,2,4-5H2 |
InChI Key |
QSTPUUKRTGFNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NC=NC=C2)O |
Origin of Product |
United States |
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